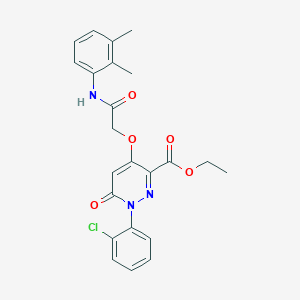

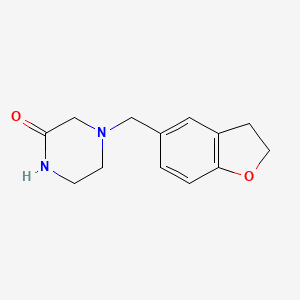

4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore was synthesized using a three-carbon spacer . The structures of the synthesized compounds were confirmed by NMR and mass spectral data .

Molecular Structure Analysis

The molecular structure of “4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” can be analyzed using spectral data such as IR, 1H NMR, and MS . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involving “4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” can be analyzed based on the reactions of similar compounds . For example, substituted phenyl-1,3,4-oxadiazol-2-ylthiopropylpiperazinylbenzo[d]oxazole/thiazole were synthesized .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” can be inferred from the properties of thiazoles . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties. The structure of “4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” suggests potential efficacy against a range of microbial pathogens. Research has shown that modifications to the thiazole ring can lead to compounds capable of combating bacterial and fungal species, which could be pivotal in addressing antibiotic resistance .

Anticancer Properties

The thiazole nucleus has been incorporated into compounds exhibiting antitumor activities. Derivatives such as “4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” may interfere with cellular pathways and show selective toxicity towards cancer cells. This makes them valuable candidates for the development of new anticancer drugs .

Anti-inflammatory Applications

Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing significant potential in inhibiting key enzymes involved in the inflammatory process .

Neuroprotective Effects

Neurodegenerative diseases pose a significant challenge to healthcare systems. Thiazole derivatives have shown promise as neuroprotective agents, potentially aiding in the treatment of conditions like Alzheimer’s and Parkinson’s disease. The ability to modulate neurotransmitter synthesis makes “4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” a compound of interest in this field .

Agricultural Applications

In agriculture, thiazole derivatives can serve as fungicides or herbicides, contributing to crop protection and yield improvement. The structural features of “4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” may offer new avenues for the development of agrochemicals with enhanced efficacy and reduced environmental impact .

Material Science

Thiazole compounds have been utilized in material science, particularly in the creation of novel polymers and coatings with specific properties. “4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one” could be a precursor or a functional moiety in materials designed for specific applications, such as smart materials or responsive surfaces.

Future Directions

properties

IUPAC Name |

4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c18-12-9-17(7-5-15-12)13(19)10-1-3-11(4-2-10)20-14-16-6-8-21-14/h1-4,6,8H,5,7,9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCDQARMLKKOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Thiazol-2-yloxy)benzoyl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2608671.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2608680.png)

![1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride](/img/structure/B2608682.png)

![N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2608684.png)

![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2608685.png)

![2-ethyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2608687.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2608688.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide](/img/structure/B2608693.png)